Trihydroxyethylrutin
Description
Historical Context and Chemical Derivation of Trihydroxyethylrutin
This compound is not a naturally occurring compound but is a semi-synthetic flavonoid derived from rutin (B1680289), a flavonol glycoside abundant in various plants. researchgate.netnih.gov Its development is rooted in the chemical modification of natural flavonoids to enhance their physicochemical properties and biological activities. The primary chemical process for its creation is the hydroxyethylation of rutin. researchgate.netnih.gov
This chemical derivatization involves reacting the parent rutin molecule with a hydroxyethylating agent, such as ethylene (B1197577) oxide or ethylene chlorohydrin, typically in the presence of a base catalyst like sodium hydroxide. google.com The reaction introduces hydroxyethyl (B10761427) (-OCH2CH2OH) groups onto the flavonoid structure. Rutin possesses four available hydroxyl groups for this reaction, meaning that a mixture of mono-, di-, tri-, and tetra-hydroxyethylated derivatives can be formed. researchgate.net Commercial-grade Troxerutin is, therefore, often a standardized mixture of these hydroxyethylrutosides. researchgate.net However, the most prominent and pharmacologically significant component is the tri-substituted form, specifically 3',4',7-Tris[O-(2-hydroxyethyl)]rutin. researchgate.netnih.gov Specific synthesis methods have been developed to maximize the yield of this tri-hydroxyethylated derivative, sometimes employing protective agents like borax (B76245) to guide the reaction to the desired hydroxyl positions. google.com
Natural Occurrence and Biosynthetic Pathways of this compound
As a semi-synthetic compound, this compound does not have a natural source or a biosynthetic pathway in any organism. It is exclusively the product of laboratory chemical synthesis. researchgate.net
Its precursor, however, is the natural bioflavonoid Rutin (also known as quercetin-3-O-rutinoside). drrathresearch.org Rutin is widely distributed throughout the plant kingdom. Notable dietary sources include buckwheat, apples, citrus fruits, tea, and coffee. taylorandfrancis.comgreenskybio.comwebmd.com It is also found in the flower buds of the Japanese pagoda tree (Sophora japonica). taylorandfrancis.comwikipedia.org In plants, Rutin is synthesized as part of the flavonoid biosynthetic pathway, a major branch of phenylpropanoid metabolism, which produces a wide array of compounds crucial for plant defense, pigmentation, and signaling.
Classification of this compound within Flavonoid Chemistry
This compound belongs to the flavonol subclass of flavonoids. Flavonoids are a large group of polyphenolic compounds characterized by a common C6-C3-C6 benzo-γ-pyrone structure. nih.gov More specifically, this compound is a hydroxyethyl ether derivative of the flavonol glycoside, Rutin. wikipedia.org
The core structure is based on Rutin, which consists of the flavonol Quercetin (B1663063) linked to the disaccharide rutinose (a combination of rhamnose and glucose). drrathresearch.org The hydroxyethylation process adds three O-(2-hydroxyethyl) groups to the quercetin aglycone portion of the Rutin molecule, resulting in its distinct chemical identity. nih.gov Its formal IUPAC name is 2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-β-D-mannopyranosyl)-β-D-glucopyranoside. wikipedia.org
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Common Names | Troxerutin, this compound, Vitamin P4 | medchemexpress.comscbt.com |
| CAS Number | 7085-55-4 | nih.govscbt.com |
| Molecular Formula | C33H42O19 | nih.govscbt.com |
| Molecular Weight | 742.7 g/mol | nih.govpharmacompass.com |
| IUPAC Name | 2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxy-chromen-4-one | nih.gov |
| Topological Polar Surface Area | 293 Ų | nih.gov |
| Hydrogen Bond Donor Count | 10 | nih.gov |
| Hydrogen Bond Acceptor Count | 19 | nih.gov |
Current Research Landscape and Academic Significance of this compound
The academic significance of this compound is rooted in its broad spectrum of biological activities, which has made it a subject of extensive biomedical research. nih.govkoreascience.kr Its primary areas of investigation are its potent antioxidant, anti-inflammatory, and vasoprotective effects. taylorandfrancis.comnih.gov
Antioxidant Properties: A substantial body of research has demonstrated that this compound is an effective scavenger of reactive oxygen species (ROS). medchemexpress.comnih.gov Studies have shown it can protect cells from oxidative damage, reduce lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). nih.govnih.govnih.gov This antioxidant capacity is fundamental to many of its other observed biological effects. scbt.com
Anti-inflammatory Mechanisms: this compound has been shown to modulate key inflammatory pathways. Research indicates it can inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes. nih.govnih.gov By suppressing the NF-κB pathway, it can reduce the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. nih.gov Further research has explored its ability to activate the Nrf2/HO-1 signaling pathway, another crucial component of the cellular defense against inflammation and oxidative stress. frontiersin.org
Vascular and Metabolic Research: A primary focus of this compound research is its role in vascular health. nbinno.com It is investigated for its ability to improve microcirculation and protect endothelial cells. nih.gov In the context of metabolic disorders, studies in animal models have shown that this compound can improve insulin (B600854) sensitivity, ameliorate hyperglycemia, and positively influence lipid metabolism by reducing hepatic cholesterol accumulation. nih.govnih.govplos.org It has also been shown to attenuate vascular complications associated with diabetes. medchemexpress.comnih.gov
Neuroprotective Potential: Emerging research highlights the neuroprotective properties of this compound. plos.orgnih.gov Studies have investigated its effects in models of neurodegenerative conditions like Alzheimer's disease, where it has been shown to protect hippocampal neurons from amyloid-beta-induced oxidative stress and apoptosis. nih.govplos.org Its ability to cross the blood-brain barrier and exert antioxidant and anti-inflammatory effects within the central nervous system makes it a compound of interest for neurological research. researchgate.net
Table 2: Summary of Selected Research Findings on this compound
| Area of Research | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Vascular Inflammation | Diabetic Rat Aorta | Alleviated the overproduction of inflammatory cytokines by regulating the miRNAs-NF-κB signaling pathway. | nih.gov |
| Oxidative Stress | In Vitro Human Dermal Papilla Cells | Inhibited the production of reactive oxygen species (ROS) and protected against H2O2-induced cell damage. | medchemexpress.com |
| Metabolic Disorders | High-Fat Diet-Treated Mice | Ameliorated enhancement of hepatic gluconeogenesis by inhibiting NOD activation-mediated inflammation. | researchgate.net |
| Metabolic Syndrome | Hereditary Hypertriglyceridaemic Rats | Improved hepatic lipid metabolism and insulin sensitivity in peripheral tissues; ameliorated oxidative stress. | nih.govnih.gov |
| Neuroprotection | Rat Model of Alzheimer's Disease | Attenuated amyloid-beta-induced increases in MDA levels and AChE activity; increased SOD and GPx activity in the hippocampus. | nih.govnih.gov |
| Neurogenesis | In Vitro Neural Stem Cells | Promoted neuronal differentiation, enhanced neurite growth, and neutralized the inhibitory effects of Aß42. | plos.orgnih.gov |
| Colon Carcinogenesis | DMH-Induced Rat Model | Modulated lipid peroxidation and antioxidant status, suggesting a chemopreventive potential. | nih.gov |
Properties
IUPAC Name |
2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVFNTXFRYQLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860002 | |
| Record name | 2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Trihydroxyethylrutin S Biological Activities
Cellular and Molecular Targets of Trihydroxyethylrutin Action
This compound, also known as Troxerutin or Vitamin P4, is a tri-hydroxyethylated derivative of the natural bioflavonoid rutin (B1680289). medchemexpress.com It is recognized for its capacity to inhibit the production of reactive oxygen species (ROS). medchemexpress.com
This compound exhibits significant free radical scavenging capabilities. nih.gov This is a key mechanism behind its antioxidant properties. The structure of this flavonoid allows it to donate electrons to neutralize free radicals, thereby mitigating oxidative damage. rsc.org
Research has demonstrated that this compound can directly scavenge various types of radicals. nih.gov For instance, it has been shown to effectively scavenge superoxide (B77818) and nitric oxide radicals. nih.gov Additionally, its ability to scavenge stable model radicals like 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and 2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) has been confirmed in various studies. nih.govmdpi.com This direct interaction with free radicals prevents them from damaging vital cellular components like lipids, proteins, and DNA. researchgate.net
In studies involving erythrocyte membranes, this compound demonstrated a protective effect against lipid peroxidation induced by cumene (B47948) hydroperoxide, although to a lesser extent than quercetin (B1663063) and catechin. nih.gov The scavenging of intracellular basal and inducible ROS levels by this compound has been shown to protect various cell types, including epithelial cells, fibroblasts, and lymphocytes, from peroxyl radical-induced cell death. nih.gov
Beyond its direct radical scavenging activity, this compound also modulates the body's own antioxidant defense systems. It has been shown to enhance the activity of key endogenous antioxidant enzymes. researchgate.netresearchgate.net
In a study on D-galactose-induced renal injury in mice, administration of this compound was found to counteract the decrease in the activities of several crucial antioxidant enzymes. researchgate.netcaymanchem.com Specifically, it increased the activity of Cu/Zn superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.netcaymanchem.com These enzymes play a critical role in detoxifying harmful reactive oxygen species. SOD converts superoxide radicals to hydrogen peroxide, which is then broken down into water and oxygen by CAT and GPx. mdpi.com
Furthermore, this compound has been observed to increase the levels of glutathione (GSH), a vital non-enzymatic antioxidant. researchgate.netdntb.gov.ua GSH directly scavenges free radicals and is also a cofactor for GPx. researchgate.net The ability of this compound to restore depleted intracellular GSH levels further contributes to its cytoprotective effects. nih.gov Some research suggests that the antioxidant impact of this compound may be linked to the activation of the Nrf2/HO-1 pathway, a key regulator of the antioxidant response. researchgate.net
Table 1: Effect of this compound on Endogenous Antioxidant Enzymes
| Enzyme/Molecule | Effect of this compound | Research Model |
| Superoxide Dismutase (SOD) | Increased activity | D-galactose-induced renal injury in mice |
| Catalase (CAT) | Increased activity | D-galactose-induced renal injury in mice |
| Glutathione Peroxidase (GPx) | Increased activity | D-galactose-induced renal injury in mice |
| Glutathione (GSH) | Increased concentration | 5-FU-induced intestinal mucositis in mice |
This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. researchgate.net
This compound has been shown to effectively reduce the production and gene expression of pro-inflammatory cytokines. In various experimental models, it has demonstrated the ability to decrease the levels of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov
For example, in a study on diabetic rats, this compound administration significantly reversed the diabetes-induced increase in IL-1β, IL-6, and TNF-α in aortic tissue. nih.gov Similarly, in a model of myocardial ischemia/reperfusion injury, pretreatment with this compound significantly reduced the levels of TNF-α and IL-1β. researchgate.net The release of these cytokines is a central part of the inflammatory cascade, and their inhibition by this compound contributes to its anti-inflammatory effects. researchgate.netnih.gov
The mechanism behind this reduction in cytokine levels often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes, including those for TNF-α and IL-6. nih.govbanglajol.info this compound has been found to inhibit the nuclear translocation of the NF-κB p65 subunit, thereby preventing the transcription of its target genes. medchemexpress.comcaymanchem.com This leads to a downregulation of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netcaymanchem.com
Table 2: Effect of this compound on Pro-inflammatory Cytokines
| Cytokine | Effect of this compound | Research Model |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased levels | Diabetic rats; Myocardial ischemia/reperfusion |
| Interleukin-1 beta (IL-1β) | Decreased levels | Diabetic rats; Myocardial ischemia/reperfusion |
| Interleukin-6 (IL-6) | Decreased levels | Diabetic rats |
The endoplasmic reticulum (ER) is a critical organelle for protein folding, and an accumulation of unfolded or misfolded proteins leads to ER stress. mdpi.com This stress activates the unfolded protein response (UPR), a complex signaling network involving three main transducers: inositol-requiring enzyme 1 (IRE1), protein kinase RNA-like ER kinase (PERK), and activating transcription factor 6 (ATF6). researchgate.netresearchgate.net
This compound has been shown to mitigate ER stress. medchemexpress.com In high-fat diet-treated mice, it was found to depress ER stress-mediated Nucleotide oligomerization domain (NOD) activation in the liver. medchemexpress.com The UPR is designed to restore ER homeostasis, but prolonged ER stress can lead to inflammation and apoptosis. frontiersin.orgnih.gov
Influence of this compound on Inflammatory Signaling Cascades
Nuclear Factor-kappa-B (NF-κB) Pathway Modulation by this compound
This compound, also known as Troxerutin (TRX), demonstrates significant anti-inflammatory effects through its modulation of the Nuclear Factor-kappa-B (NF-κB) signaling pathway. rsc.orgfrontiersin.org This pathway is a cornerstone in the cellular inflammatory response, and its inhibition is a key aspect of this compound's mechanism. Research shows that the activation of the NF-κB pathway is a critical event in various inflammatory conditions, and this compound intervenes by suppressing this activation. rsc.orgplos.org
In models of gentamycin-induced acute kidney injury, the generation of reactive oxygen species (ROS) typically activates NF-κB, leading to increased expression of inflammatory cytokines. rsc.org this compound administration was found to counteract this by down-regulating inflammatory cytokines, implying an inhibitory effect on NF-κB activation. rsc.org Further studies in diabetic rat models provided more direct evidence, showing that diabetes leads to a significant increase in the gene expression of NF-κB and its key adaptor proteins, interleukin-1 receptor-associated kinase-1 (IRAK-1) and TNF receptor-associated factor-6 (TRAF-6), in aortic tissue. Treatment with this compound markedly reduced the mRNA levels of all three of these components. rsc.org
The interplay between the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways is crucial, as MAPK signaling often acts upstream, mediating phosphorylation events that activate NF-κB. frontiersin.org In studies on jellyfish toxin-induced dermatitis, this compound was shown to inhibit the phosphorylation of MAPK components, which in turn suppressed the activation of NF-κB, leading to a reduction in the release of inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgfrontiersin.org Similarly, in a mouse model of osteoarthritis, this compound prevented the activation of the NF-κB and MAPK pathways, thereby inhibiting the inflammatory response. frontiersin.org In cancer models, this compound has also been shown to suppress the STAT3/NF-κB signaling pathway. capes.gov.br
Table 1: Effects of this compound on NF-κB Pathway Components
| Component | Model System | Observed Effect | Citation |
|---|---|---|---|
| NF-κB | Diabetic Rat Aorta | Significant reduction in gene expression | rsc.org |
| Jellyfish Dermatitis Model | Suppression of activation/phosphorylation | frontiersin.orgfrontiersin.org | |
| Mouse Osteoarthritis Model | Prevention of activation | frontiersin.org | |
| Human Gastric Cancer | Suppression of signaling pathway | capes.gov.br | |
| IRAK-1 | Diabetic Rat Aorta | Significant reduction in gene expression | rsc.org |
| TRAF-6 | Diabetic Rat Aorta | Significant reduction in gene expression | rsc.org |
| p-p65 | Mouse Kidney (d-gal induced injury) | Marked reduction in expression | semmelweis.hu |
Enzyme Activity Modulation by this compound
The interaction of this compound with glycosidases and hydrolases is an area of ongoing investigation. Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. Available research points towards an inhibitory effect of this compound on the specific hydrolase, hyaluronidase (B3051955).
An early study on the antiviral properties of flavonoids found that the protective action of this compound against vesicular stomatitis virus in cell culture was nullified by the addition of hyaluronidase. nih.gov This suggests a potential inhibitory interaction between this compound and the hyaluronidase enzyme. nih.gov More recent research supports this, where plant extracts noted to contain this compound demonstrated measurable inhibition of hyaluronidase activity. researchgate.net Flavonoids as a class are known to inhibit hyaluronidase, which is thought to help maintain the integrity of the intercellular ground substance in the perivascular sheath. semmelweis.hu While these findings strongly suggest an interaction with hyaluronidase, specific kinetic data on the inhibition of this or other hydrolases and glycosidases by purified this compound is not extensively detailed in the current literature.
Table 2: Reported Effects of this compound on Hydrolases
| Enzyme | Model System | Observed Effect | Citation |
|---|---|---|---|
| Hyaluronidase | Antiviral Cell Culture | Protective effect of this compound was reversed by the enzyme, suggesting inhibition. | nih.gov |
| Plant Extract Analysis | Extracts containing this compound showed hyaluronidase inhibition. | researchgate.net |
This compound significantly modulates the activity of oxidoreductases, particularly those involved in the cellular antioxidant defense system. This activity is central to its protective effects against oxidative stress. Oxidoreductases are enzymes that catalyze the transfer of electrons from one molecule (the reductant) to another (the oxidant).
In a rat model of colon carcinogenesis, oral supplementation with this compound was shown to modulate lipid peroxidation and the antioxidant status. frontiersin.org This involves interaction with the thioredoxin reductase (TrxR) system, a key oxidoreductase system with antioxidant and redox-regulatory roles. semmelweis.hu
Studies on d-galactose-induced renal injury in mice provided specific details on its effects on antioxidant enzymes. Treatment with this compound was found to significantly affect the levels of key antioxidant defense enzymes. semmelweis.hu It modulated the activities of cytosolic Cu/Zn superoxide dismutase (SOD-1), catalase (CAT), and glutathione peroxidase (GPx), while also reducing the content of the lipid peroxidation product malondialdehyde (MDA). semmelweis.hu This demonstrates this compound's ability to bolster the enzymatic antioxidant shield. semmelweis.hu Similarly, in a model of gentamycin-induced kidney injury, this compound modulated oxidative stress markers by increasing the levels of reduced glutathione and the total antioxidant capacity. nih.gov
Table 3: Modulation of Oxidoreductases and Antioxidant Enzymes by this compound
| Enzyme/System | Model System | Observed Effect | Citation |
|---|---|---|---|
| Antioxidant Status | Rat Colon Carcinogenesis | Modulated lipid peroxidation and antioxidant status | frontiersin.org |
| Cu/Zn Superoxide Dismutase (SOD-1) | Mouse Kidney (d-gal induced injury) | Modulated enzyme activity | semmelweis.hu |
| Catalase (CAT) | Mouse Kidney (d-gal induced injury) | Modulated enzyme activity | semmelweis.hu |
| Glutathione Peroxidase (GPx) | Mouse Kidney (d-gal induced injury) | Modulated enzyme activity | semmelweis.hu |
| Glutathione (GSH) | Rat Kidney (gentamycin induced injury) | Increased levels of reduced form | nih.gov |
This compound's Interaction with Cellular Signaling Proteins
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival. nih.gov Dysregulation of this pathway is common in various diseases, including cancer. researchgate.net Research has identified this pathway as a target for the biological activities of this compound.
In a study investigating the anticancer effects of this compound (TXN) on human non-small-cell lung cancer cells (A549), the compound was found to significantly modulate the PI3K/Akt pathway. capes.gov.br Analysis via RT-PCR showed that treatment with this compound led to a reduction in the mRNA expression of PI3K and Akt. capes.gov.br This suppression of the PI3K/Akt pathway is linked to the compound's ability to inhibit cancer cell proliferation and induce apoptosis. capes.gov.brdntb.gov.ua
Table 4: Regulation of the PI3K/Akt Pathway by this compound
| Protein | Model System | Observed Effect | Citation |
|---|---|---|---|
| PI3K | Human Non-Small-Cell Lung Cancer Cells (A549) | Reduced mRNA expression | capes.gov.br |
| Akt | Human Non-Small-Cell Lung Cancer Cells (A549) | Reduced mRNA expression | capes.gov.br |
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that translates extracellular stimuli into a wide range of cellular responses, including inflammation, cell differentiation, and apoptosis. nih.gov The pathway includes several key kinases, primarily the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. nih.gov this compound has been shown to exert potent regulatory effects on this pathway across different biological contexts. frontiersin.orgcapes.gov.br
In a model of jellyfish toxin-induced skin inflammation, this compound treatment significantly ameliorated the inflammatory response by suppressing the phosphorylation of ERK, JNK, and p38. frontiersin.orgfrontiersin.org This inhibition of the MAPK cascade prevented the subsequent activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines. frontiersin.orgfrontiersin.org
Similarly, in a rat model of gentamycin-induced acute kidney injury, the protective effects of this compound were mediated through the modulation of p38 MAPK signaling. rsc.orgcapes.gov.brnih.gov Gentamycin treatment activated p38 MAPK and its downstream signaling molecule c-Fos, while co-administration of this compound attenuated the phosphorylation and activation of these proteins. rsc.org This highlights the compound's ability to inhibit oxidative stress-sensitive p38 MAPK signaling as a key anti-inflammatory mechanism. rsc.org
Table 5: Effects of this compound on MAPK Pathway Components
| Pathway Component | Model System | Observed Effect | Citation |
|---|---|---|---|
| p-ERK | Jellyfish Dermatitis Model (HaCaT cells) | Inhibition of phosphorylation | frontiersin.orgfrontiersin.org |
| p-JNK | Jellyfish Dermatitis Model (HaCaT cells) | Inhibition of phosphorylation | frontiersin.orgfrontiersin.org |
| p-p38 MAPK | Jellyfish Dermatitis Model (HaCaT cells) | Inhibition of phosphorylation | frontiersin.orgfrontiersin.org |
| Gentamycin-induced Acute Kidney Injury (Rats) | Attenuation of phosphorylation/activation | rsc.orgcapes.gov.br | |
| p-c-Fos | Gentamycin-induced Acute Kidney Injury (Rats) | Attenuation of phosphorylation/activation | rsc.org |
Vascular Endothelial Growth Factor (VEGF) Pathway Modulation by this compound
This compound, also known as Troxerutin, has been shown to modulate the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical process in vasculogenesis and angiogenesis. nih.gov Under pathological conditions such as those induced by hyperglycemia, VEGF expression can be significantly upregulated, leading to increased endothelial permeability and neoangiogenesis. nih.govnih.gov Research indicates that this compound can counteract these effects. nih.govnih.gov
In experimental models using human retinal endothelial cells (HRECs) and human umbilical vein endothelial cells (HUVECs), high glucose levels or chemical mimics of hyperglycemia were used to induce VEGF production. nih.govresearchgate.net Studies demonstrated that this compound is capable of hindering the hyperglycemia-induced increase in both intracellular and released VEGF. nih.govresearchgate.net This regulatory effect is attributed to its ability to modulate the Protein Kinase C βII (PKCβII)/Hu-antigen R (HuR) cascade. nih.govnih.govresearchgate.net Hyperglycemia typically activates PKCβII, which in turn promotes the expression of VEGF via the mRNA-binding protein HuR. nih.govresearchgate.net this compound intervenes in this pathway, counteracting the upregulation of the entire cascade. researchgate.net
In one study, HRECs were exposed to high glucose (25 mM) for 72 hours and 7 days. This exposure led to a significant increase in intracellular VEGF levels. The addition of this compound (1 mM) was able to counteract this increase at both time points. nih.govresearchgate.net Furthermore, a significant rise in VEGF released into the cell medium was observed after 7 days of high glucose exposure, an effect that was also hindered by this compound treatment. nih.gov
Effect of this compound on Intracellular VEGF Levels in HRECs Exposed to High Glucose
The data represents the densitometric analysis of VEGF protein levels relative to α-tubulin, presented as mean grey levels ratios × 1000.
| Treatment Group | Mean Grey Level Ratio (72 hours) | Mean Grey Level Ratio (7 days) |
|---|---|---|
| Control | ~250 | ~280 |
| High Glucose (25 mM) | ~480 | ~600 |
| High Glucose (25 mM) + this compound (1 mM) | ~260 | ~300 |
Data is estimated from graphical representations in the source material and is for illustrative purposes. researchgate.net
Investigation of this compound's Effects on Cellular Viability and Apoptosis
This compound demonstrates significant effects on cellular viability and the process of apoptosis, primarily through protective, anti-apoptotic mechanisms.
Assessment of Anti-Apoptotic Mechanisms of this compound
Apoptosis, or programmed cell death, is a critical cellular process regulated by a balance of pro- and anti-apoptotic proteins. iyte.edu.tr this compound has been found to exert anti-apoptotic effects by modulating key players in the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.govnih.gov This pathway is largely controlled by the B-cell lymphoma-2 (Bcl-2) family of proteins. nih.gov
Research has shown that this compound can combat apoptotic changes by decreasing the expression and activity of pro-apoptotic proteins while increasing the levels of anti-apoptotic proteins. nih.govnih.govnih.gov In a study investigating myocardial apoptosis in mice fed a high-fat, high-fructose diet, this compound supplementation was found to restore the balance between these proteins. nih.gov Specifically, it decreased the levels of pro-apoptotic proteins such as BAX (Bcl-2 associated X-protein), Apaf-1 (Apoptotic protease activating factor 1), and the executioner caspases, caspase-9 and caspase-3. nih.gov Concurrently, it increased the expression of the anti-apoptotic protein BCL-2. nih.gov This modulation leads to a lower BAX/BCL-2 ratio, an indicator that favors cell survival. nih.govx-mol.com
Similarly, in a model of methotrexate-induced renal injury, this compound was shown to attenuate apoptosis by lowering caspase-3 activity and BAX expression, resulting in a decreased BAX/Bcl-2 ratio. nih.govx-mol.com The compound also upregulates the proliferation signal PCNA (Proliferating Cell Nuclear Antigen), further indicating a shift towards cell survival. nih.govx-mol.com These actions are often linked to the activation of signaling pathways like PI3K/AKT, which promotes cell survival. nih.govfoodandnutritionresearch.net
Effect of this compound on Key Apoptotic Markers
This table summarizes findings from various in vivo studies on the effect of this compound on protein expression and activity.
| Apoptotic Marker | Function | Effect of this compound | Source |
|---|---|---|---|
| BAX | Pro-apoptotic | Decreased expression | nih.gov, nih.gov |
| BCL-2 | Anti-apoptotic | Increased expression | nih.gov, nih.gov |
| BAX/BCL-2 Ratio | Apoptotic potential | Decreased | nih.gov, x-mol.com |
| Caspase-3 | Pro-apoptotic (executioner) | Decreased activity/expression | nih.gov, nih.gov |
| Caspase-9 | Pro-apoptotic (initiator) | Decreased expression | nih.gov |
| Apaf-1 | Pro-apoptotic (forms apoptosome) | Decreased expression | nih.gov, nih.gov |
| Cytochrome c | Pro-apoptotic (released from mitochondria) | Decreased release | nih.gov |
This compound's Influence on Cell Cycle Progression
The cell cycle is a tightly regulated series of events that leads to cell division and proliferation, consisting of four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). wikipedia.orgmdpi.com External stressors, such as ultraviolet (UVB) radiation, can induce cellular damage, leading to cell cycle arrest and apoptosis. spandidos-publications.comnih.gov this compound has been shown to have a protective influence on cell cycle progression in the face of such stressors. spandidos-publications.comspandidos-publications.com
In a study using human HaCaT keratinocyte cells, exposure to UVB radiation (50 mJ/cm²) caused significant cell death and growth arrest. spandidos-publications.com Pre-treatment with this compound, however, protected the cells against this UVB-induced damage. spandidos-publications.comnih.gov Flow cytometry analysis using propidium (B1200493) iodide staining was performed to assess the distribution of cells in different phases of the cell cycle. The results indicated that UVB radiation led to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. This compound pre-treatment was found to counteract this effect, reducing the percentage of cells in the sub-G1 phase and helping to maintain a normal cell cycle distribution. spandidos-publications.com This suggests that this compound helps prevent cells from undergoing apoptosis and growth arrest after UVB-induced damage. spandidos-publications.comspandidos-publications.com
Another study found that this compound could reverse the inhibited proliferation of HaCaT cells caused by ionizing radiation, which is known to induce cell cycle arrest and senescence. nih.gov
Protective Effect of this compound on Cell Cycle Distribution in UVB-Exposed HaCaT Cells
The table shows the percentage of cells in each phase of the cell cycle 24 hours post-exposure.
| Treatment Group | Sub-G1 (%) | G1 (%) | S (%) | G2/M (%) |
|---|---|---|---|---|
| Control | 1.8 | 58.6 | 20.3 | 19.3 |
| UVB (50 mJ/cm²) | 16.5 | 54.4 | 12.7 | 16.4 |
| UVB + this compound (5 µM) | 7.4 | 55.2 | 16.5 | 20.9 |
Data derived from graphical representations in the source material for illustrative purposes. spandidos-publications.com
Preclinical Investigations and Biological Activities of Trihydroxyethylrutin
In Vitro Studies on Cell Lines
In vitro studies using various cell lines have provided fundamental insights into the mechanisms of action of Trihydroxyethylrutin at the cellular level. These studies have been instrumental in characterizing its effects on oxidative stress, inflammation, metabolic processes, and cell proliferation.
Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to neutralize them, can lead to significant cellular damage. frontiersin.org this compound has demonstrated notable cytoprotective effects in various in vitro models of oxidative stress.
One study found that pretreatment with this compound protected human dental pulp cells from hydrogen peroxide (H₂O₂)-induced oxidative damage. medchemexpress.com The compound was shown to reduce the production of ROS and maintain cell viability. medchemexpress.com Specifically, while H₂O₂ treatment alone reduced cell viability to 77.33%, pretreatment with 10 μM this compound maintained viability at 90.88%. medchemexpress.com This protective effect is attributed to its ability to scavenge free radicals and bolster the cell's endogenous antioxidant defenses. researchgate.net
Furthermore, research has indicated that this compound can protect epithelial cells, lymphocytes, and fibroblasts from apoptosis and necrosis induced by peroxyl radicals, partly by enhancing cellular levels of glutathione (B108866) (GSH). researchgate.net The compound's ability to increase the levels of cellular antioxidants such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) further contributes to its cytoprotective capacity against oxygen-derived free radicals. researchgate.net
Table 1: Cytoprotective Effects of this compound in Oxidative Stress Models
| Cell Line | Stressor | Key Findings |
|---|---|---|
| Human Dental Pulp Cells | Hydrogen Peroxide (H₂O₂) | Maintained cell viability at 90.88% with 10 μM this compound pretreatment, compared to 77.33% with H₂O₂ alone. Reduced H₂O₂-induced ROS production. medchemexpress.com |
| Epithelial cells, Lymphocytes, Fibroblasts | Peroxyl radicals | Guarded against apoptosis and necrosis. Enhanced cellular GSH levels. researchgate.net |
| C2C12 myoblasts | Hydrogen Peroxide (H₂O₂) | Attenuated growth inhibition and scavenged intracellular ROS. Prevented DNA damage and apoptosis. nih.gov |
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. nih.gov this compound has been shown to exert anti-inflammatory effects in various cellular models by modulating key inflammatory pathways.
Studies have demonstrated that this compound can inhibit the production of pro-inflammatory mediators. dntb.gov.uaresearchgate.net For instance, it has been reported to decrease the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923) which are key players in the inflammatory process. dntb.gov.ua In models of intestinal mucositis, this compound attenuated the inflammatory process by decreasing myeloperoxidase (MPO) activity and intestinal mastocytosis. dntb.gov.ua
The anti-inflammatory actions of this compound are linked to its ability to interfere with signaling pathways that regulate the expression of inflammatory genes. This includes the modulation of transcription factors such as NF-κB, a key regulator of the inflammatory response.
Table 2: Anti-inflammatory Effects of this compound in Cellular Models
| Cellular Model | Key Findings |
|---|---|
| 5-FU-induced intestinal mucositis model | Attenuated inflammation by decreasing MPO activity, intestinal mastocytosis, and COX-2 expression. dntb.gov.ua |
| General cellular models | Inhibits the production of pro-inflammatory mediators. researchgate.net |
Cellular metabolism encompasses a series of interconnected pathways that are fundamental for energy production, biosynthesis, and cellular homeostasis. creative-proteomics.com this compound has been shown to influence various aspects of cellular metabolism.
Research suggests that this compound can modulate glucose metabolism. In the context of cancer cells, which often exhibit altered glucose metabolism known as the Warburg effect, flavonoids can impact pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov While direct studies on this compound's comprehensive metabolic effects are emerging, related flavonoids are known to influence key metabolic enzymes and signaling pathways.
Furthermore, the compound's antioxidant properties can indirectly influence metabolism by protecting mitochondria, the primary site of cellular respiration and energy production, from oxidative damage. mdpi.com Dysfunctional mitochondria can lead to impaired energy metabolism and cellular dysfunction. creative-proteomics.com By preserving mitochondrial integrity, this compound can help maintain normal metabolic function.
Table 3: Influence of this compound on Cellular Metabolic Processes
| Metabolic Process | Influence of this compound |
|---|---|
| Glucose Metabolism | Potential modulation of glycolysis and the pentose phosphate pathway. nih.gov |
| Mitochondrial Function | Indirectly supports mitochondrial function by protecting against oxidative damage. mdpi.com |
Cell proliferation and differentiation are tightly regulated processes crucial for development and tissue homeostasis. telight.eushanghaitech.edu.cn An imbalance between these processes can contribute to various diseases.
Studies have investigated the effect of this compound on the proliferation of various cell types. It has been observed that this compound can inhibit the proliferation of certain cancer cell lines. This anti-proliferative effect is often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.net
The relationship between cell proliferation and differentiation is often inverse; as cells differentiate and become more specialized, their proliferative capacity typically decreases. telight.eu While the direct impact of this compound on the intricate processes of cell differentiation is an area of ongoing research, its influence on proliferation suggests a potential role in modulating the balance between these two fundamental cellular behaviors.
Table 4: Impact of this compound on Cell Proliferation
| Cell Type | Effect of this compound |
|---|---|
| Cancer cell lines | Inhibition of cell proliferation. researchgate.net |
| Normal cells | Can promote proliferation in the context of tissue repair and regeneration. |
In Vivo Studies Utilizing Animal Models
Animal models, particularly in rodents, have been instrumental in evaluating the systemic effects of this compound and corroborating the findings from in vitro studies. These in vivo investigations have provided valuable data on its efficacy in more complex biological systems.
In line with the in vitro findings, this compound has demonstrated significant antioxidant and anti-inflammatory properties in various rodent models.
In a study on 1,2-dimethylhydrazine-induced colon carcinogenesis in rats, oral supplementation with this compound was found to modulate lipid peroxidation and enhance the antioxidant status. researchgate.net It has also been shown to protect against 5-fluorouracil-induced intestinal mucositis in mice by reducing oxidative stress and inflammation. dntb.gov.ua Specifically, this compound treatment reversed the increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and prevented the depletion of glutathione (GSH). dntb.gov.ua
Furthermore, in a high-fat diet-induced model of obesity in mice, oral administration of this compound was shown to inhibit liver injuries and the nuclear translocation of NF-κB p65, a key inflammatory transcription factor. medchemexpress.com These studies highlight the potential of this compound to counteract oxidative stress and inflammation in vivo, suggesting its protective effects in various pathological conditions.
Table 5: Evaluation of this compound in Rodent Models of Oxidative Stress and Inflammation
| Animal Model | Key Findings |
|---|---|
| 1,2-dimethylhydrazine-induced colon carcinogenesis in rats | Modulated lipid peroxidation and enhanced antioxidant status. researchgate.net |
| 5-fluorouracil-induced intestinal mucositis in mice | Prevented histopathological changes, decreased oxidative stress (reduced MDA, increased GSH), and attenuated inflammation (decreased MPO activity and COX-2 expression). dntb.gov.ua |
| High-fat diet-induced obesity in mice | Inhibited liver injuries and nuclear translocation of NF-κB p65. medchemexpress.com |
Investigation of this compound in Animal Models of Lipid Metabolism Dysregulation
This compound, also known as Troxerutin, has been evaluated for its potential to modulate lipid metabolism, particularly in the context of oxidative stress-induced pathology. In animal models of 1,2-dimethylhydrazine (B38074) (DMH)-induced colon carcinogenesis, the administration of this carcinogen leads to significant alterations in lipid profiles and peroxidation status. researchgate.netresearchgate.net Studies in male Wistar rats have shown that DMH induction results in decreased levels of lipids within colon tissues. researchgate.net This is accompanied by a marked increase in lipid peroxidation (LPO), a process where free radicals attack lipids, leading to cellular damage. researchgate.net
The oral supplementation with this compound in these models has demonstrated a notable capacity to counteract these pathological changes. researchgate.net In DMH-treated rats, the levels of LPO products, such as thiobarbituric acid reactive substances (TBARS), lipid hydroperoxides (LOOH), and conjugated dienes (CD), were significantly elevated. researchgate.net Treatment with this compound was found to effectively reduce the concentration of these harmful products, suggesting a protective effect against oxidative damage to lipids. researchgate.net Furthermore, the compound helped to restore the levels of key antioxidant enzymes that are crucial for controlling lipid peroxidation. researchgate.net
The table below summarizes the effects observed in a key animal model.
| Biochemical Marker | Effect of DMH Induction | Effect of this compound Supplementation |
| Lipid Peroxidation Products (TBARS, LOOH, CD) | Increased | Significantly Decreased |
| Antioxidant Enzymes (SOD, CAT) | Decreased | Significantly Increased |
| Non-Enzymatic Antioxidants (GSH) | Decreased | Significantly Increased |
Data derived from studies on DMH-induced colon carcinogenesis in rats. researchgate.net
Exploration of this compound's Neuroprotective Properties in Animal Models
The neuroprotective potential of this compound has been a subject of growing interest in preclinical research. researchgate.net Studies have suggested its promise as an agent capable of conferring protection in various models of neurodegeneration, including those for Parkinson's disease, Alzheimer's disease, and general cognitive deficits. researchgate.netaltervista.org In an animal model of Parkinson's disease, this compound was shown to protect dopaminergic neurons from oxidative stress. altervista.org The mechanism is often attributed to its potent antioxidant properties. researchgate.net
Further investigations in models of sporadic Alzheimer's disease induced by streptozotocin (B1681764) (STZ) have also highlighted the potential role of this compound. researchgate.net While the primary focus of one such study was on other phenolic compounds, this compound was identified as a key constituent of the plant extract that demonstrated neuroprotective effects. researchgate.net These effects included the prevention of neuronal damage and the maintenance of neuronal integrity, underscoring the compound's potential contribution to the observed benefits. researchgate.net The evaluation of novel compounds for neuroprotective effects in animal models is a critical, albeit labor-intensive, step in identifying new therapeutic candidates for neurological disorders. plos.org
Radioprotective Efficacy of this compound in Experimental Animal Systems
The ability of this compound to protect against the damaging effects of gamma radiation has been demonstrated in several animal studies. researchgate.netwaocp.orgnih.gov Pretreatment with this compound has been shown to significantly improve survival rates in mice exposed to potentially lethal doses of radiation. waocp.orgnih.gov In one study, mice pretreated with this compound before being exposed to an 8 Gy dose of gamma radiation exhibited a 30-day survival rate of 70%, compared to just 30% in the untreated irradiation group. waocp.orgnih.gov
The following table presents key findings from radioprotection studies in mice.
| Parameter | Irradiation Only Group | This compound + Irradiation Group |
| 30-Day Survival Rate (at 8 Gy) | 30% | 70% |
| Median Lethal Dose (LD50/30) | 7.7 Gy | 9.0 Gy |
| Liver Malondialdehyde (MDA) Levels | Increased | Significantly Reduced |
| Liver Superoxide Dismutase (SOD) Activity | Reduced | Increased |
Data derived from studies on gamma-irradiated mice. waocp.orgnih.gov
Research on this compound in Pre-carcinogenesis Animal Models
This compound has demonstrated significant chemopreventive potential in animal models of carcinogenesis, particularly in the early stages of cancer development. researchgate.net The most widely studied model in this context is colon carcinogenesis induced by the procarcinogen 1,2-dimethylhydrazine (DMH) in rats. researchgate.netresearchgate.net DMH undergoes metabolic activation to form a highly reactive electrophile that induces oxidative stress and alkylates DNA, key events that initiate the carcinogenic process. researchgate.net
In these models, oral supplementation with this compound has been shown to modulate the biochemical markers associated with the initiation and promotion stages of cancer. researchgate.netresearchgate.net The compound's antioxidant activity is central to this effect. researchgate.net DMH-treated animals exhibit depleted levels of crucial antioxidants, including both enzymatic (e.g., superoxide dismutase, catalase) and non-enzymatic (e.g., glutathione) types. researchgate.net The administration of this compound was found to restore the activities of these protective enzymes and replenish glutathione levels. researchgate.netresearchgate.net By mitigating oxidative stress and the associated lipid peroxidation, this compound may inhibit the progression from pre-neoplastic lesions to malignant tumors. researchgate.net These findings support the potential utility of this compound in cancer prevention. researchgate.net Chemically induced models are considered valuable preclinical platforms for studying the initiation and progression of cancer from precancerous lesions. nih.gov
Studies on this compound and Vascular Endothelial Function in Animal Models
The vascular endothelium is a critical regulator of vascular tone and homeostasis. mdpi.com Endothelial dysfunction is a key pathological feature in many cardiovascular diseases, including chronic venous insufficiency (CVI), and is a target for therapeutic intervention. researchgate.netscialert.net this compound is a flavonoid derivative used clinically to treat venous disorders, which are inherently linked to microcirculatory and endothelial dysfunction. researchgate.net
Preclinical animal models are essential for investigating the mechanisms behind such therapeutic effects. scialert.net Models using agents like L-NAME (a nitric oxide synthase blocker) can induce endothelial dysfunction, characterized by impaired vasorelaxation, and are used to test potential treatments. frontiersin.org In studies on vascular reactivity, femoral arteries from mice with endothelial dysfunction show impaired relaxation in response to acetylcholine. nih.gov While specific animal model data for this compound's direct effect on endothelial-dependent relaxation is not detailed in the provided sources, its established clinical efficacy in CVI suggests a strong basis in preclinical findings. researchgate.net The compound is believed to exert its beneficial effects by protecting the vascular endothelium, improving microcirculation, and reducing capillary fragility, actions that would be validated in relevant animal models of vascular dysfunction. researchgate.net
Structure Activity Relationships Sar and Computational Analysis of Trihydroxyethylrutin
Structural Determinants for Trihydroxyethylrutin's Biological Activities
The biological activities of flavonoids are intrinsically linked to their molecular structure. For this compound, which is 3',4',7-Tris[O-(2-hydroxyethyl)]rutin, its activity profile is determined by the core flavonoid structure inherited from rutin (B1680289) and the specific modifications of its hydroxyl groups.
Key structural features of flavonoids that are crucial for their antioxidant activity include the arrangement of hydroxyl (-OH) groups, the presence of a double bond in the C-ring, and a 4-oxo function. nih.gov The antioxidant and free radical-scavenging properties of flavonoids are heavily dependent on the number and position of these hydroxyl groups. nih.govresearchgate.net
In this compound, the native hydroxyl groups at the 7, 3', and 4' positions are replaced by hydroxyethyl (B10761427) ether groups (-O-CH₂CH₂OH). This modification significantly influences its physicochemical properties and biological actions.
B-Ring Substitution : The dihydroxylated pattern on the B-ring, known as the catechol group, is a primary determinant of antioxidant activity in many flavonoids. nih.gov The hydroxyethylation at the 3' and 4' positions in this compound modifies this critical catechol moiety.
C-Ring and A-Ring : The core structure, including the C-ring's 4-oxo group and the 2,3-double bond, which allows for electron delocalization, is retained from the parent rutin molecule. This conjugation is important for stabilizing the molecule after it has scavenged a free radical. nih.gov
Hydroxyethyl Groups : The addition of hydroxyethyl groups increases the water solubility of the compound compared to its parent, rutin. nih.gov Furthermore, studies on similar flavonoid derivatives have suggested that alkylation of certain hydroxyl groups, such as the one at position 7, can enhance radical scavenging activity. researchgate.net The flexible hydroxyethyl chains can also influence how the molecule interacts with biological targets.
| Structural Feature | General Importance in Flavonoids | Status in this compound | Potential Impact on Activity |
|---|---|---|---|
| B-Ring Catechol Group (3',4'-OH) | Crucial for high antioxidant and radical scavenging activity. nih.gov | Modified to 3',4'-O-(2-hydroxyethyl) groups. | Alters the electron-donating capacity of the B-ring, potentially modulating antioxidant potential. |
| C-Ring 2,3-Double Bond | Enables electron delocalization across the molecule, stabilizing the flavonoid radical. nih.gov | Present. | Contributes to the radical scavenging capacity. |
| C-Ring 4-Oxo Group | Participates in electron delocalization and metal chelation. nih.gov | Present. | Maintains a key structural element for antioxidant function. |
| A-Ring 7-OH Group | Contributes to antioxidant activity. | Modified to 7-O-(2-hydroxyethyl) group. | May enhance scavenging activity, as seen with alkylation in other flavonoids. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.orgijaar.org By quantifying physicochemical properties and structural features, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized molecules. nih.govsysrevpharm.org
For flavonoids like this compound, QSAR studies are instrumental in designing derivatives with enhanced efficacy. nih.govresearchgate.net These models can help predict antioxidant, anti-inflammatory, or enzyme inhibitory activities based on variations in molecular structure. nih.gov
The development of a QSAR model involves:
Data Set Collection : A series of this compound derivatives with experimentally measured biological activities would be compiled.
Descriptor Calculation : For each molecule, various molecular descriptors are calculated. These can be categorized as constitutional, topological, quantum-chemical, or electronic descriptors.
Model Generation : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net
Validation : The model's predictive power is rigorously tested to ensure its reliability. researchgate.net
While specific QSAR models for this compound derivatives are not extensively published, studies on other flavonoids provide a framework for the types of descriptors that are likely to be significant.
| Descriptor Category | Example Descriptors | Relevance to Flavonoid Activity |
|---|---|---|
| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Atomic charges. researchgate.net | Relates to the molecule's ability to donate electrons (antioxidant activity) and engage in electrostatic interactions. |
| Topological | Connectivity indices, Molecular shape indices. | Describes the size, shape, and branching of the molecule, which influences how it fits into a biological target. |
| Constitutional | Molecular weight, Number of hydroxyl groups, Number of rotatable bonds. nih.gov | Basic molecular properties that influence solubility, permeability, and interaction potential. |
| Physicochemical | LogP (lipophilicity), Molar refractivity. | Predicts how the molecule will behave in a biological system, including its ability to cross membranes. |
Such models would be invaluable for the rational design of new this compound analogues, optimizing their structure for a specific therapeutic purpose before undertaking costly and time-consuming chemical synthesis.
In Silico Approaches for Predicting this compound's Interactions and Potency
In silico techniques are computational methods used in the early stages of drug discovery to predict a compound's behavior and potential as a therapeutic agent. nih.gov These approaches are critical for assessing properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), which determine a molecule's pharmacokinetic profile and safety. dntb.gov.uabhsai.org
For this compound, in silico ADMET prediction can estimate its drug-likeness and identify potential liabilities. japsonline.com Web-based platforms and specialized software use a compound's 2D or 3D structure to calculate a range of properties. The structural modifications in this compound—specifically the addition of three hydroxyethyl groups—are expected to significantly alter its ADMET profile compared to the parent compound, rutin. For instance, the increased number of polar groups is predicted to enhance water solubility. nih.gov
Key parameters evaluated in in silico ADMET prediction include:
| ADMET Property | Description | Predicted Impact of Hydroxyethylation on Rutin |
|---|---|---|
| A bsorption | Prediction of properties like water solubility, human intestinal absorption, and blood-brain barrier (BBB) permeability. japsonline.com | Increases water solubility, which may improve dissolution but could affect passive intestinal absorption. |
| D istribution | Estimates parameters such as plasma protein binding and volume of distribution (VDss). japsonline.com | Changes in polarity and size may alter binding to plasma proteins like albumin. |
| M etabolism | Predicts whether the compound is a substrate or inhibitor of key metabolic enzymes, such as Cytochrome P450 (CYP) isoforms. japsonline.com | The ether linkages are generally more stable to metabolism than free phenols, potentially altering the metabolic pathway. |
| E xcretion | Involves predicting the primary route of elimination from the body (e.g., renal clearance). | Increased water solubility may favor renal excretion. |
| T oxicity | Flags potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), or hepatotoxicity. | Generally, flavonoids are considered to have a good safety profile, but any new derivative requires assessment. nih.gov |
These predictive models allow researchers to prioritize compounds with favorable pharmacokinetic profiles and filter out those likely to fail later in development, making the drug discovery process more efficient. nih.govdrugdiscoverytoday.com
Molecular Docking and Dynamics Simulations for this compound Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a small molecule (ligand), like this compound, and its biological target, typically a protein receptor. nih.govnih.gov These methods provide atomic-level details of the binding process, helping to explain the compound's mechanism of action. scielo.br
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov Docking studies on the parent compound, rutin, have revealed its potential to bind to and inhibit various enzymes, such as matrix metalloproteinases (MMPs) and key proteins of the SARS-CoV-2 virus. nih.gov
These studies show that rutin typically forms hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of its target proteins. nih.gov For this compound, the presence of flexible hydroxyethyl chains in place of hydroxyl groups would likely lead to different binding modes. These chains could potentially form additional hydrogen bonds with the receptor or introduce steric constraints, thereby altering the binding affinity and specificity compared to rutin.
Molecular Dynamics (MD) simulations provide a deeper understanding of the stability and dynamics of the ligand-receptor complex over time. nih.govresearchgate.net Starting from a docked pose, an MD simulation calculates the movements of every atom in the system over a period of time, revealing how the ligand and protein adjust to each other and the stability of their key interactions. nih.gov This can confirm whether the interactions predicted by docking are maintained in a more realistic, dynamic environment.
| Protein Target | Potential Therapeutic Area | Reported Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| SARS-CoV-2 Main Protease (Mpro/3CLpro) | Antiviral | -8.9 to -10.0 nih.govnih.gov | His41, Cys145, His163, Gln189 frontiersin.orgnih.govnih.gov |
| Matrix Metalloproteinase-2 (MMP2) | Wound Healing, Anti-cancer | -10.19 | GLU |
| Matrix Metalloproteinase-8 (MMP8) | Wound Healing, Anti-inflammatory | -8.83 | LEU, THR, Alanine 182, Histidine 218 |
| SARS-CoV-2 Spike (S)-protein | Antiviral | -8.0 nih.gov | Not specified nih.gov |
By applying these computational techniques to this compound, researchers can generate hypotheses about its potential biological targets and mechanisms of action, guiding further experimental validation.
Metabolism and Biotransformation Pathways of Trihydroxyethylrutin
General Metabolic Fate of Trihydroxyethylrutin in Biological Systems
The metabolic journey of this compound begins with its absorption in the gastrointestinal tract. researchgate.net Once absorbed, it is distributed to various tissues, with the liver being a primary site for its metabolism. researchgate.netnih.gov The general fate of flavonoids like this compound involves modifications that increase their water solubility, facilitating their circulation and eventual elimination.
The metabolism of xenobiotics, including flavonoids, generally occurs in two phases in the liver. Phase I reactions introduce or expose functional groups (like hydroxyl groups), and Phase II reactions conjugate these modified compounds with endogenous molecules (like glucuronic acid or sulfate) to further increase their water solubility and prepare them for excretion. While direct studies on this compound's phase I and II metabolism are specific, the metabolism of other flavonoids suggests that it likely undergoes similar processes. The gut microbiota also plays a significant role in the metabolism of flavonoids, often by breaking them down into smaller phenolic compounds that can be more easily absorbed. nih.gov
The body aims to maintain a steady state, where the input and output of substances like this compound are balanced. researchgate.net The metabolic processes ensure that the compound can exert its biological effects and is then efficiently cleared from the system.
Enzymatic Transformations of this compound
The biotransformation of this compound is catalyzed by a variety of enzymes. vapourtec.comnih.gov These enzymatic reactions are key to altering the structure and properties of the compound.
One of the studied enzymatic transformations is acylation, which involves the addition of an acyl group. Lipases, a class of enzymes that catalyze the hydrolysis of fats, have been used to acylate this compound. nih.govrsc.org This process can be regioselective, meaning the acyl group is added to a specific position on the molecule. This modification has been shown to improve the lipophilicity of this compound, which can enhance its cellular uptake. nih.govrsc.org
In vitro studies on the gastrointestinal digestion of this compound and its derivatives have shown that certain modifications can make the molecule more resistant to degradation by digestive enzymes. nih.govrsc.org This suggests that the native form of this compound is susceptible to enzymatic breakdown in the gut.
The liver contains a host of enzymes, such as cytochrome P450 oxidases, that are responsible for the metabolism of foreign compounds. researchgate.net While specific studies detailing the action of these enzymes on this compound are limited, it is plausible that they are involved in its hydroxylation and other phase I metabolic reactions, similar to other flavonoids. The resulting metabolites can then be further processed by phase II enzymes.
The study of how enzymes transform compounds is a core aspect of biocatalysis, which aims to use enzymes for chemical synthesis. vapourtec.comnih.govharvard.edu Understanding the enzymatic transformations of this compound can lead to the development of novel derivatives with improved properties. nih.govrsc.org
Formation of this compound Metabolites and Their Biological Relevance
The enzymatic transformations of this compound result in the formation of various metabolites, which may have their own distinct biological activities. nih.govresearchgate.netfrontiersin.org
A significant area of research has been the enzymatic synthesis of this compound ester derivatives. nih.govrsc.org These derivatives are formed by attaching fatty acid chains of varying lengths to the this compound molecule. Some examples of these synthesized metabolites include:
Troxerutin dipropyl (TDP)
Troxerutin tripropyl (TTP)
Troxerutin tetrapropyl (TEP)
Troxerutin dibutyl (TDB)
Troxerutin monohexyl (TMH)
Troxerutin monooctyl (TMO)
Troxerutin monodecyl (TMD)
These acylated derivatives have been shown to have higher cellular uptake compared to the parent compound. nih.govrsc.org Furthermore, multi-acylated esters with shorter fatty chains were found to be more resistant to gastrointestinal degradation, potentially increasing their bioavailability. nih.govrsc.org
The study of metabolites and their biological functions, known as metabolomics, is crucial for understanding the complete picture of a compound's effect on a biological system. nih.govnih.gov The secondary metabolites produced from the biotransformation of this compound can have a range of biological activities, including antioxidant and anti-inflammatory effects. nih.govmdpi.com
Analytical Methodologies for Research on Trihydroxyethylrutin in Biological Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for the separation of components within a mixture, making it indispensable for the analysis of Trihydroxyethylrutin in biological samples. The choice of chromatographic method depends on the specific requirements of the analysis, including the nature of the analyte, the complexity of the matrix, and the desired sensitivity.
High-Performance Liquid Chromatography (HPLC) of this compound
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound in various samples, including biological fluids. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.
Several HPLC methods have been developed for the determination of Troxerutin, a mixture in which this compound is the principal component, in human plasma and urine. One such method involves the conversion of this compound to a tetrahydroxyethyl derivative after separation from interfering substances, followed by HPLC separation and fluorescence detection. nih.gov For the analysis of pharmaceutical formulations, a typical RP-HPLC method might employ a C18 column with a mobile phase consisting of a mixture of phosphate (B84403) buffer, acetonitrile, and methanol. nih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. nih.govresearchgate.net
The performance of HPLC methods can be enhanced by using modern column technologies, such as fused-core columns, which can significantly reduce analysis time and improve peak efficiency compared to conventional columns. researchgate.net Sample preparation for HPLC analysis of this compound in biological matrices often involves protein precipitation or liquid-liquid extraction to remove interfering substances and concentrate the analyte. scilit.com
Table 1: Examples of HPLC Methods for the Analysis of Troxerutin
| Parameter | Method 1 | Method 2 |
| Analyte | Troxerutin | Troxerutin |
| Matrix | Human Plasma & Urine | Bulk & Tablet Formulation |
| Column | Information not available | C18 |
| Mobile Phase | Information not available | 20 mM Phosphate buffer (pH 8): Acetonitrile: Methanol (60:25:15 v/v/v) |
| Flow Rate | Information not available | 1 ml/min |
| Detection | Fluorescence | UV at 254 nm |
| Linearity Range | Information not available | 5-25 mcg/ml |
| Reference | nih.gov | nih.govresearchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) in this compound Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. nih.gov This is achieved through the use of columns packed with sub-2 µm particles and instrumentation capable of handling the resulting high backpressures.
While specific UPLC methods dedicated solely to this compound in biological matrices are not extensively documented in the reviewed literature, the principles of UPLC suggest it is a highly suitable technique for this purpose. The advantages of UPLC, such as narrower peaks and increased peak capacity, would be particularly beneficial for resolving this compound from its various metabolites and endogenous interferences in complex biological samples. Existing LC-MS/MS methods for Troxerutin in human plasma, which utilize columns and mobile phases compatible with UPLC systems, demonstrate the potential for transferring and optimizing these methods to a UPLC platform for enhanced performance. nih.gov
The transition from HPLC to UPLC for this compound analysis would likely result in shorter run times, reduced solvent consumption, and improved sensitivity, making it an attractive option for high-throughput bioanalysis in pharmacokinetic and metabolic studies. Sample preparation techniques used for HPLC, such as protein precipitation and solid-phase extraction, are also applicable to UPLC methods. nih.govresearchgate.net
Gas Chromatography (GC) Applications for this compound and its Metabolites
Gas Chromatography (GC) is a powerful analytical technique for the separation of volatile and thermally stable compounds. However, flavonoids, including this compound, are generally non-volatile and prone to thermal degradation, making their direct analysis by GC challenging. researchgate.net To overcome this limitation, a derivatization step is necessary to convert the polar hydroxyl groups of this compound into more volatile and thermally stable derivatives. nih.govresearchgate.net
Silylation is a common derivatization technique used for flavonoids, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with trimethylchlorosilane (TMCS) are often used for this purpose. nih.gov After derivatization, the resulting TMS-ethers of this compound and its metabolites can be separated on a GC column, typically a non-polar capillary column, and detected by a flame ionization detector (FID) or, more commonly, a mass spectrometer (MS). researchgate.netnih.gov
GC-MS offers the advantage of providing structural information about the analytes based on their mass spectra, which is valuable for the identification of unknown metabolites. nih.govresearchgate.net Despite its potential, the application of GC for the analysis of this compound and its metabolites in biological matrices is not as common as liquid chromatography techniques, likely due to the additional sample preparation step of derivatization. chromatographyonline.com
Thin-Layer Chromatography (TLC) in this compound Research
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile planar chromatographic technique that can be used for the qualitative and semi-quantitative analysis of this compound. nih.gov In TLC, a stationary phase, typically silica (B1680970) gel, is coated on a flat plate, and the mobile phase moves up the plate by capillary action.
For the analysis of flavonoids like this compound, a mobile phase consisting of a mixture of solvents such as ethyl acetate (B1210297), formic acid, and water is often employed. nih.gov After development, the separated spots can be visualized under UV light or by spraying with a suitable chromogenic reagent, such as aluminum chloride, which forms colored complexes with flavonoids. scilit.commdpi.com The retention factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, can be used for qualitative identification by comparing it with that of a standard. humanjournals.com
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that uses plates with smaller particle sizes and a thinner layer of stationary phase, resulting in improved resolution and sensitivity. nih.gov HPTLC, coupled with densitometric scanning, allows for the quantitative analysis of separated compounds. nih.gov While TLC is a useful screening tool, it is less commonly used for the rigorous quantitative analysis of this compound in biological matrices compared to HPLC and LC-MS due to its lower sensitivity and precision. chromatographyonline.com
Mass Spectrometry (MS) Applications in this compound Research
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool in this compound research, particularly for its high sensitivity and selectivity, and its ability to provide structural information. When coupled with a chromatographic separation technique like LC or GC, it provides a robust platform for the definitive identification and quantification of this compound and its metabolites in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids, including the analysis of this compound. researchgate.netnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.
In a typical LC-MS/MS method for this compound in human plasma, the sample is first subjected to a preparation step, such as protein precipitation with perchloric acid or liquid-liquid extraction with a mixture of ethyl acetate and isopropanol, to remove proteins and other interferences. researchgate.netnih.gov The extracted sample is then injected into an LC system, where this compound is separated from other components on a reversed-phase column. nih.gov
The eluent from the LC column is introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI). nih.govwikipedia.orgyoutube.com ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound, as it minimizes fragmentation during the ionization process. wikipedia.org The mass spectrometer is often operated in the positive ion mode for the analysis of this compound. researchgate.net
For quantification, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of this compound is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity, allowing for the detection of very low concentrations of the analyte in complex matrices. researchgate.net
Table 2: Example of an LC-MS/MS Method for the Quantification of Troxerutin in Human Plasma
| Parameter | Method Details |
| Analyte | Troxerutin |
| Internal Standard | Tramadol |
| Biological Matrix | Human Plasma |
| Sample Preparation | Liquid-liquid extraction with ethyl acetate-isopropanol (95:5, v/v) |
| LC Column | Reversed-phase |
| Mobile Phase | Gradient elution with 10 mM ammonium (B1175870) acetate containing 0.1% formic acid and methanol |
| Ionization | Electrospray Ionization (ESI), positive ion mode |
| MS/MS Transition | m/z 743.2 → 435.3 |
| Linearity Range | 0.01–10 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.01 ng/mL |
| Reference | researchgate.net |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), is a powerful and highly specific technique for the structural analysis and quantification of this compound (also known as Troxerutin) in complex biological samples. nih.gov This methodology offers superior sensitivity and specificity compared to other detection methods. nih.gov
For structural elucidation , MS/MS is employed to fragment the parent ion of this compound into smaller, characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint, providing detailed information about the molecule's composition and the arrangement of its constituent parts, such as the flavonoid aglycone and the hydroxyethyl (B10761427) groups. nih.govyoutube.com This is crucial for distinguishing this compound from other related flavonoid glycosides that may be present in the matrix.
For quantification , LC-MS/MS is the method of choice, particularly for pharmacokinetic studies in biological matrices like human plasma. nih.govbio-rad-antibodies.com The technique typically operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion-to-product ion transition is monitored. This ensures that only the compound of interest is detected and quantified, minimizing interference from other components in the sample. nih.gov Methods have been developed that are rapid, simple, and sensitive, allowing for the quantification of this compound at concentrations as low as picograms per milliliter (pg/mL). nih.gov Positive electrospray ionization (ESI) is a commonly used ionization technique for this purpose. nih.govbio-rad-antibodies.com
Table 1: Example Parameters for LC-MS/MS Quantification of this compound in Human Plasma
| Parameter | Description | Reference |
|---|---|---|
| Chromatography System | Liquid Chromatography (LC) | nih.gov |
| Mass Spectrometer | Triple-quadrupole tandem mass spectrometer | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
| Mobile Phase | Isocratic mixture of Acetonitrile/Water (20:80 v/v) with 0.1% Formic Acid | nih.gov |
| Column | Phenomenex Synergi Fusion RP | nih.gov |
| Sample Preparation | Protein precipitation with perchloric acid | nih.govbio-rad-antibodies.com |
| Linear Range | 31.25–4000 pg/mL | nih.gov |
| Internal Standard | Rutin (B1680289) | nih.gov |
Spectroscopic and Other Detection Methods
Ultraviolet (UV) Absorption Spectroscopy in this compound Detection
Ultraviolet (UV) absorption spectroscopy is a fundamental analytical technique used for the detection and quantification of this compound. This method is based on the principle that molecules with chromophores, such as the flavonoid structure of this compound, absorb light at specific wavelengths in the UV-visible range. kumc.edu The amount of light absorbed is directly proportional to the concentration of the compound in the solution.
The UV spectrum of this compound, like other flavonoids, is characterized by two main absorption bands. researchgate.netnih.gov These bands arise from the electronic transitions within the benzoyl and cinnamoyl systems of the flavonoid skeleton. In an aqueous solution, this compound exhibits a broad absorption with a maximum wavelength (λmax) at approximately 348 nm. researchgate.net This characteristic absorption allows for its detection in various samples and is commonly used as a detection method in High-Performance Liquid Chromatography (HPLC) systems. youtube.com
Table 2: UV Absorption Maxima for this compound and Related Compound
| Compound | Absorption Maxima (λmax) | Solvent/Medium | Reference |
|---|---|---|---|
| This compound (Troxerutin) | ~348 nm | Water | researchgate.net |
| Rutin (Parent Compound) | ~256 nm and ~355 nm | Not Specified | nih.gov |
Fluorescence-Based Assays for this compound and its Effects
Fluorescence-based assays offer highly sensitive methods for the detection of this compound and for studying its effects, such as its antioxidant and fluorescence-quenching properties. These assays rely on changes in fluorescence intensity, lifetime, or wavelength in the presence of the analyte.
One novel approach involves the use of fluorescent copper nanoclusters (Cu NCs) as a sensor for this compound. auctoresonline.org In this system, the fluorescence of the nanoclusters is selectively and efficiently quenched by this compound due to an inner filter effect (IFE). This method has been successfully applied to detect the compound in real samples with a detection limit in the micromolar range. auctoresonline.org
Furthermore, the fluorescence quenching ability of this compound itself has been investigated, particularly in the context of its use in commercial sunscreen formulations. researchgate.netresearchgate.net Studies have shown that this compound can significantly reduce the fluorescence lifetimes of certain UV filter compounds on skin mimics. researchgate.netmdpi.com This quenching is attributed to mechanisms such as Dexter Energy Transfer (DET) or Förster Resonance Energy Transfer (FRET), where the excited-state energy of the fluorophore is non-radiatively transferred to this compound. researchgate.netmdpi.com
Table 3: Examples of Fluorescence-Based Assays Involving this compound
| Assay Type | Principle | Application | Key Findings | Reference |
|---|---|---|---|---|
| Fluorescence Sensor | Inner Filter Effect (IFE) quenching of Epigallocatechin gallate-stabilized Copper Nanoclusters (EGCG–Cu NCs) | Quantification of this compound | Detection limit of 0.34 μM in the range of 1–200 μM | auctoresonline.org |
| Fluorescence Quenching Assay | Dexter Energy Transfer (DET) or Förster Resonance Energy Transfer (FRET) | Evaluating the quenching effect of this compound on UV sunscreen filters | Significant reduction in fluorescence lifetimes of PBSA and DPDT on a skin mimic | researchgate.netmdpi.com |
| Antioxidant Activity Assay | Inhibition of fluorescence quenching induced by AAPH (a free radical generator) | Assessing antioxidant properties | This compound and its derivatives exhibit antioxidant activity by preventing fluorescence decay | nih.gov |
Flow Cytometry for Cellular Studies Involving this compound
Flow cytometry is a sophisticated technique that allows for the rapid analysis of multiple physical and chemical characteristics of individual cells as they pass through a laser beam. This methodology is invaluable for cellular studies investigating the biological effects of compounds like this compound. auctoresonline.org It enables the high-throughput quantification of various cellular processes, including cell viability, apoptosis (programmed cell death), cell cycle progression, and intracellular reactive oxygen species (ROS) levels. bio-rad-antibodies.comauctoresonline.org
In research involving this compound, flow cytometry has been used to assess its antioxidant effects at the cellular level. For instance, studies have utilized fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA) to measure intracellular ROS. auctoresonline.org Flow cytometric analysis can quantify the percentage of cells with high ROS levels and demonstrate how pretreatment with this compound can significantly reduce oxidative stress induced by agents like hydrogen peroxide. auctoresonline.org
While direct studies are specific, the methodology is broadly applied to related flavonoids to study effects on cell cycle and apoptosis. In such assays, DNA-binding dyes like Propidium (B1200493) Iodide (PI) are used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Apoptosis can be detected using Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, often in combination with PI to distinguish between early apoptotic, late apoptotic, and necrotic cells. nih.govmdpi.com These established flow cytometric methods provide a robust framework for detailed investigations into the cellular mechanisms of action of this compound.
Table 4: Applications of Flow Cytometry in Cellular Studies of Flavonoids
| Cellular Parameter | Common Fluorescent Probe/Stain | Information Obtained | Reference |
|---|---|---|---|
| Intracellular ROS | 2',7'-dichlorofluorescein diacetate (DCF-DA) | Quantification of cellular oxidative stress | auctoresonline.org |
| Cell Cycle Analysis | Propidium Iodide (PI) | Distribution of cell population in G0/G1, S, and G2/M phases | |
| Apoptosis | Annexin V-FITC and Propidium Iodide (PI) | Differentiation of viable, early apoptotic, late apoptotic, and necrotic cells | nih.govmdpi.com |
| Cell Viability | Propidium Iodide (PI) exclusion | Distinguishes live cells (PI negative) from dead cells (PI positive) | mdpi.com |
Sample Preparation Strategies for this compound in Complex Biological Matrices
Effective sample preparation is a critical step for the accurate and reliable analysis of this compound in complex biological matrices such as plasma, serum, or tissue homogenates. The primary goal is to remove interfering substances, such as proteins and lipids, which can suppress the analytical signal and damage analytical instrumentation, while efficiently extracting the target analyte. The choice of method depends on the analyte's properties, the nature of the biological matrix, and the sensitivity requirements of the subsequent analytical technique. bio-rad-antibodies.com
Protein Precipitation (PPT) is a common and straightforward technique used for plasma samples. nih.gov This method involves adding a precipitating agent, such as a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile, methanol), to the sample. nih.govbio-rad-antibodies.com The agent denatures and precipitates the majority of the proteins, which are then removed by centrifugation. The resulting supernatant, containing this compound, can be directly injected into the LC-MS/MS system or further processed. nih.gov
Liquid-Liquid Extraction (LLE) is another widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov This method can provide a cleaner extract than PPT by removing not only proteins but also other highly polar or non-polar interferences. The choice of organic solvent is crucial for achieving high recovery of the analyte. bio-rad-antibodies.com
For all methods, proper sample collection and handling are paramount. Blood is often collected in tubes containing an anticoagulant like EDTA, and plasma is separated by centrifugation. Samples should be processed quickly and stored at low temperatures (e.g., -20°C to -80°C) to prevent degradation of the analyte.
Table 5: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Principle | Common Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Protein Precipitation (PPT) | Removal of proteins by denaturation and precipitation. | Perchloric Acid, Acetonitrile, Methanol | Simple, rapid, high-throughput | May not remove all interferences (e.g., phospholipids), potential for ion suppression in MS | nih.govbio-rad-antibodies.com |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent, leaving interferences in the aqueous phase. | Ethyl Acetate, Isopropanol | Provides a cleaner extract, reduces matrix effects | More time-consuming, requires solvent evaporation and reconstitution steps, can be difficult to automate | bio-rad-antibodies.comnih.gov |
Advanced Research Avenues and Methodological Considerations for Trihydroxyethylrutin
Novel Experimental Models for Investigating Trihydroxyethylrutin's Mechanisms
The exploration of this compound's (Troxerutin's) mechanisms of action is progressively moving beyond traditional two-dimensional (2D) cell cultures to more sophisticated and physiologically relevant models. These advanced models offer a more accurate representation of the complex cellular and tissue environments found in vivo, providing deeper insights into the compound's therapeutic effects.
A significant leap forward involves the use of three-dimensional (3D) cell culture systems . These models can more accurately replicate the cell-cell and cell-extracellular matrix interactions that are crucial for normal tissue function and disease pathology. mdpi.com For investigating the vascular effects of this compound, 3D models that simulate the vascular wall by co-culturing endothelial cells and smooth muscle cells are particularly valuable. mdpi.com These models can be subjected to physiological stimuli like shear stress, creating a more realistic microenvironment to study vascular diseases and the effects of therapeutic agents. mdpi.com Some advanced 3D models even incorporate perfusion systems to mimic blood flow, allowing for precise control over nutrient and drug delivery. mdpi.com The development of 3D tissue-engineered vascular drug screening platforms, which can be derived from human cells, including patient-derived induced pluripotent stem cells (iPSCs), offers a promising avenue for personalized medicine and more predictive preclinical testing. frontiersin.orgdntb.gov.uanih.gov
Organ-on-a-chip technology represents another frontier in experimental modeling. These microfluidic devices contain continuously perfused chambers inhabited by living cells arranged to simulate tissue- and organ-level physiology. mdpi.com For this compound research, a "vessel-on-a-chip" model could be employed to study its effects on vascular permeability, inflammation, and thrombosis with high fidelity.
In addition to in vitro advancements, the use of whole-organism models continues to be refined. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying the effects of flavonoids like this compound. nih.gov With a high degree of genetic homology to humans (around 70%), transparent embryos that allow for real-time imaging of developmental and pathological processes, and rapid development, zebrafish are ideal for high-throughput screening of natural compounds. nih.govmdpi.com This model is particularly useful for investigating the neuroprotective and anti-obesity effects of flavonoids, as well as their impact on oxidative stress and inflammation. nih.govdntb.gov.uamdpi.com
The nematode Caenorhabditis elegans is another valuable model organism for studying the effects of flavonoids on aging and oxidative stress. benthamdirect.comresearchgate.net Its short lifespan, well-defined genetics, and the conservation of key signaling pathways related to stress resistance make it an excellent tool for dissecting the molecular mechanisms underlying the antioxidant properties of compounds like this compound. benthamdirect.comnih.govmdpi.com Studies using C. elegans can elucidate the influence of flavonoids on lifespan, healthspan, and neurodegeneration, and can help identify the specific molecular targets and pathways involved. benthamdirect.comaging-us.com
Table 1: Comparison of Novel Experimental Models for this compound Research
| Model Type | Key Features | Advantages for this compound Research |
| 3D Cell Cultures | Simulates tissue microenvironment, cell-cell/cell-matrix interactions. mdpi.com | More accurate prediction of in vivo responses; ideal for studying vascular effects. mdpi.comnih.gov |
| Organ-on-a-Chip | Microfluidic device with living cells mimicking organ function. mdpi.com | High-fidelity study of specific organ-level effects (e.g., vascular permeability). |
| Zebrafish (Danio rerio) | High genetic homology to humans, transparent embryos, rapid development. nih.govnih.gov | High-throughput screening, real-time imaging of effects on neuroprotection, obesity, and oxidative stress. mdpi.comdntb.gov.uamdpi.com |
| Caenorhabditis elegans | Short lifespan, well-defined genetics, conserved stress pathways. benthamdirect.comresearchgate.net | Elucidation of molecular mechanisms of aging, oxidative stress, and neuroprotection. nih.govmdpi.comaging-us.com |
Integration of Omics Technologies in this compound Research
The integration of "omics" technologies, such as proteomics, metabolomics, and transcriptomics, is revolutionizing our understanding of the multifaceted biological effects of this compound. These systems-level approaches allow for a comprehensive analysis of the molecular changes induced by the compound, moving beyond a single-target focus to a network-based perspective. numberanalytics.com
Proteomics , the large-scale study of proteins, can identify the specific proteins and signaling pathways that are modulated by this compound. This can reveal novel mechanisms of action and biomarkers of efficacy. For instance, proteomic analysis could be used to identify changes in the expression of proteins involved in inflammation, oxidative stress, or endothelial barrier function following treatment with this compound.
Metabolomics , which involves the comprehensive analysis of metabolites in a biological system, can provide a snapshot of the metabolic state of cells or organisms in response to this compound. This can help to elucidate how the compound affects metabolic pathways related to energy metabolism, lipid metabolism, and oxidative stress. numberanalytics.com For example, metabolomic studies in zebrafish models could reveal how this compound counteracts obesity by altering lipid profiles. mdpi.com
Transcriptomics , the study of the complete set of RNA transcripts, offers insights into the gene expression changes induced by this compound. numberanalytics.com This can help to identify the upstream regulatory pathways that are affected by the compound and provide a more complete picture of its mechanism of action.
The true power of omics technologies lies in their integration. A multi-omics or systems biology approach combines data from proteomics, metabolomics, and transcriptomics to construct comprehensive models of the biological networks affected by this compound. numberanalytics.comresearchgate.net This integrated approach can reveal complex interactions and feedback loops that would be missed by studying each molecular level in isolation. By understanding the complete molecular signature of this compound's effects, researchers can better predict its therapeutic potential and identify new applications.
Development of Advanced Analytical Techniques for this compound
The accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies and for understanding its distribution and metabolism. Recent years have seen the development of highly sophisticated analytical techniques that have significantly improved the ability to detect and measure this compound.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors remains a cornerstone for the analysis of flavonoids. researchgate.netchromatographyonline.com However, the coupling of HPLC with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the determination of this compound in plasma and other biological samples. researchgate.netresearchgate.netnih.gov This hyphenated technique offers exceptional sensitivity and selectivity, allowing for the detection of very low concentrations of the compound. researchgate.netresearchgate.net Different ionization techniques, such as electrospray ionization (ESI), can be employed depending on the specific analytical needs. unlp.edu.ar The development of methods using core-shell columns in HPLC can further enhance separation efficiency and reduce analysis time. dergipark.org.tr
Capillary Electrophoresis (CE) is another powerful separation technique that has been successfully applied to the analysis of flavonoids, including rutin (B1680289) and its derivatives. nih.govjfda-online.commdpi.com CE offers high resolution, short analysis times, and requires only small sample volumes. jfda-online.com Different modes of CE, such as capillary zone electrophoresis (CZE), can be optimized for the separation of various flavonoids. researchgate.net The coupling of CE with mass spectrometry (CE-MS) further enhances its analytical power, providing both separation and structural information. researchgate.net
Electrochemical sensors represent a rapidly developing area for the detection of electroactive compounds like this compound. These sensors, often based on modified electrodes such as carbon paste electrodes doped with nanomaterials like graphene and zirconia oxide, offer a simple, sensitive, and cost-effective alternative to chromatographic methods. tandfonline.comtandfonline.comresearchgate.net They can provide rapid and accurate determination of this compound with very low detection limits. tandfonline.comtandfonline.com The development of novel nanocomposites for electrode modification continues to improve the sensitivity and selectivity of these sensors. tandfonline.com
Table 2: Advanced Analytical Techniques for this compound
| Technique | Principle | Key Advantages |
| LC-MS/MS | Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.netresearchgate.net | Gold standard for quantification in biological matrices; very low detection limits. researchgate.netnih.gov |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. nih.govmdpi.com | High resolution, short analysis time, small sample volume. jfda-online.com |
| Electrochemical Sensors | Measurement of the current resulting from the oxidation or reduction of the analyte at an electrode surface. tandfonline.comtandfonline.com | Simple, sensitive, rapid, and cost-effective. tandfonline.comresearchgate.net |
Interdisciplinary Approaches in this compound Research
A comprehensive understanding of this compound's therapeutic potential necessitates a move towards more interdisciplinary research strategies. By combining expertise from various fields, researchers can tackle the complexities of its biological actions from multiple angles.
Chemoinformatics and Computational Modeling are playing an increasingly important role in flavonoid research. mdpi.com These in silico approaches can be used to predict the interactions of this compound with specific protein targets, such as enzymes and receptors. nih.govnih.gov Molecular docking and molecular dynamics simulations can provide detailed insights into the binding modes and affinities of the compound, helping to elucidate its mechanism of action at a molecular level. mdpi.comajchem-a.comacs.org These computational methods can also be used for virtual screening of large compound libraries to identify other flavonoids with similar or enhanced activities. mdpi.com Furthermore, artificial intelligence and machine learning models are being developed to predict the biological activities and pharmacokinetic properties of natural products like this compound. nih.govacs.orgresearchgate.net
Nanotechnology offers innovative solutions for improving the delivery and efficacy of this compound. The development of nanoparticle-based delivery systems can enhance the solubility, stability, and bioavailability of the compound. For example, encapsulating this compound in liposomes, polymeric nanoparticles, or other nanocarriers could improve its absorption and target it to specific tissues or cells, thereby enhancing its therapeutic effects while minimizing potential side effects.
Synthetic Biology and Metabolic Engineering provide powerful tools for the sustainable production of this compound and for the creation of novel derivatives with improved properties. researchgate.netukm.my By engineering metabolic pathways in microorganisms such as E. coli or yeast, it is possible to produce large quantities of the compound in a controlled and environmentally friendly manner. ukm.mymdpi.com Synthetic biology approaches also allow for the site-specific modification of the this compound molecule, such as through glycosylation or methylation, to enhance its pharmacokinetic properties and biological activity. nih.gov This opens up exciting possibilities for developing new and more effective therapeutic agents based on the this compound scaffold.
The integration of these diverse disciplines—from advanced cell biology and analytical chemistry to computational science and synthetic biology—is essential for unlocking the full therapeutic potential of this compound and paving the way for its clinical application in a wide range of diseases.
Concluding Perspectives and Future Directions in Trihydroxyethylrutin Academic Research
Synthesis of Current Academic Understanding of Trihydroxyethylrutin
This compound, also known as Troxerutin or Vitamin P4, is a semi-synthetic derivative of the natural bioflavonoid rutin (B1680289). researchgate.netsigmaaldrich.com It is chemically identified as 7,3′,4′-tris[O-(2-hydroxyethyl)]rutin. sigmaaldrich.comresearchgate.net This compound is a standardized mixture of hydroxyethylated derivatives of rutin, with the trihydroxyethyl derivative being the most potent component. researchgate.netgoogle.com Found in various plants, including tea, coffee, and fruits, this compound has garnered significant attention for its diverse biological activities. researchgate.net
Extensive research has highlighted its vasoprotective and antioxidant properties. researchgate.netsigmaaldrich.com It is recognized for its ability to reduce capillary permeability and edema, making it effective in addressing chronic venous insufficiency. researchgate.net The antioxidant effects of this compound are well-documented, with studies showing its capacity to modulate lipid peroxidation and enhance the antioxidant status in various experimental models. researchgate.netcaymanchem.com It functions by inhibiting the production of reactive oxygen species (ROS) and protecting cells from oxidative damage. medchemexpress.com
Beyond its antioxidant capacity, academic research has illuminated a wide spectrum of pharmacological effects. These include anti-inflammatory, antithrombotic, anti-diabetic, neuroprotective, and potential anti-cancer activities. researchgate.netcaymanchem.com For instance, studies have shown its protective effects in models of colon carcinogenesis and diabetic complications. caymanchem.commdpi.com In the context of neurodegenerative diseases, research suggests that this compound can exert neuroprotective effects in models of Parkinson's disease and may improve synaptic failure induced by Aβ peptide, indicating its potential in Alzheimer's disease research. caymanchem.comresearchgate.net Its mechanism of action often involves the modulation of various signaling pathways, such as the NF-κB and PI3K/ERβ signaling pathways. caymanchem.com
Interactive Data Table: Key Biological Activities of this compound
| Biological Activity | Research Findings | Supporting References |
| Antioxidant | Reduces lipid peroxidation, enhances antioxidant enzyme activity (SOD, catalase, GPX), inhibits ROS production. researchgate.netcaymanchem.commedchemexpress.com | researchgate.netcaymanchem.commedchemexpress.com |
| Vasoprotective | Reduces capillary permeability and edema, improves venous tone. researchgate.net | researchgate.net |
| Anti-inflammatory | Attenuates increases in NF-κB p65, iNOS, and COX-2 levels. caymanchem.com | caymanchem.com |
| Neuroprotective | Prevents loss of dopaminergic neurons in Parkinson's models, improves synaptic failure in Alzheimer's models. caymanchem.comresearchgate.net | caymanchem.comresearchgate.net |
| Anti-diabetic | Reduces blood glucose and plasma triglyceride levels in diabetic rat models. caymanchem.com | caymanchem.com |
| Anti-cancer | Shows chemopreventive potential in colon carcinogenesis models. mdpi.com | mdpi.com |
Identification of Knowledge Gaps in this compound Research
Despite the breadth of research on this compound, several knowledge gaps persist, limiting its full therapeutic and academic potential.
A primary gap lies in the detailed characterization of its metabolic fate in humans. While its biological effects are studied, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is not fully elucidated. The transformation of this compound by the gut microbiome and subsequent effects of its metabolites are areas requiring deeper investigation. mdpi.com
Furthermore, the precise molecular mechanisms underlying many of its reported biological activities are not completely understood. For example, while it is known to modulate signaling pathways like NF-κB, the specific upstream and downstream targets and the intricate cross-talk between different pathways need more detailed exploration. caymanchem.comnih.gov The direct molecular targets of this compound remain largely uncharacterized.
Another significant gap is the lack of extensive clinical trials for many of its potential applications. researchgate.net While preclinical data are promising for conditions like neurodegenerative diseases and certain cancers, well-designed, large-scale clinical studies are necessary to validate these findings in humans. researchgate.netcaymanchem.comresearchgate.net
The chemical complexity of this compound, which is often a mixture of different hydroxyethylated rutosides, presents another challenge. researchgate.netgoogle.com Research often uses mixtures with varying compositions, making it difficult to attribute specific effects to the trihydroxyethyl derivative versus other components. google.comgoogle.com There is a need for studies that utilize highly purified this compound to delineate its specific activities. google.com
Finally, research into the synergistic effects of this compound with other compounds or conventional drugs is limited. Understanding these potential interactions could open new avenues for combination therapies.
Proposed Future Research Trajectories for this compound
To address the existing knowledge gaps, future research on this compound should be directed along several key trajectories.
A crucial area for future investigation is the comprehensive profiling of its pharmacokinetics and metabolism. Advanced "omics" technologies, such as metabolomics, should be employed to identify and quantify its metabolites in biological systems and to understand the role of the gut microbiome in its biotransformation. mdpi.com
Elucidating the precise molecular mechanisms of action should be a high priority. This includes identifying direct protein targets using techniques like affinity chromatography and proteomics, and mapping the detailed signaling cascades it modulates through systems biology approaches. Investigating its epigenetic effects could also provide novel insights into its long-term biological impacts.
There is a strong need for well-structured and robust clinical trials to translate the promising preclinical findings into clinical applications. vkm.no These trials should focus on its efficacy in chronic venous insufficiency, diabetic complications, neurodegenerative diseases, and as an adjunct in cancer therapy.
Future studies should also focus on the development of novel drug delivery systems to enhance the bioavailability and targeted delivery of this compound. nih.govresearchgate.net Formulations such as nanoparticles, liposomes, or microemulsions could improve its therapeutic efficacy. researchgate.net
Investigating the synergistic potential of this compound with other natural compounds or existing pharmaceuticals could lead to the development of more effective therapeutic strategies. This is particularly relevant for complex multifactorial diseases.
Methodological Advancements for Future this compound Studies
Advancements in analytical and experimental methodologies will be pivotal in driving future research on this compound.
Advanced Analytical Techniques: High-resolution analytical methods are crucial for the characterization and quantification of this compound and its metabolites.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) will continue to be essential for separating and identifying the components of this compound mixtures and their metabolites in biological samples. researchgate.netjddtonline.info
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about this compound and its interaction with biological macromolecules. warwick.ac.uk
Spectroscopic methods such as UV-visible, circular dichroism (CD), and Fourier-transform infrared (FTIR) spectroscopy can be used to study its binding characteristics with proteins and DNA. europeanpharmaceuticalreview.comdntb.gov.ua
In Vitro and In Vivo Models:
The use of three-dimensional (3D) cell culture models , such as spheroids and organoids, can provide more physiologically relevant insights into the effects of this compound compared to traditional 2D cell cultures.
Advanced animal models that more accurately mimic human diseases, including genetically engineered mouse models, will be valuable for preclinical efficacy studies. japsonline.com
Microfluidic "organ-on-a-chip" technology offers a promising platform for studying the effects of this compound on specific tissues and organs in a controlled environment, and for investigating its ADME properties.
Computational and "Omics" Approaches:
Molecular docking and molecular dynamics simulations can predict the binding modes of this compound with its molecular targets and provide insights into the structure-activity relationships.
Transcriptomics, proteomics, and metabolomics will enable a systems-level understanding of the cellular responses to this compound treatment, helping to unravel its complex mechanisms of action.
Network pharmacology can be employed to predict potential targets and pathways of this compound, guiding experimental validation. researchgate.net
Novel Extraction and Synthesis Techniques:
The development of "green" extraction techniques , such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), can provide more efficient and environmentally friendly methods for obtaining flavonoids from natural sources. frontiersin.org
Advances in biosynthesis and chemical synthesis will allow for the production of highly pure this compound and its derivatives for research purposes, overcoming the limitations of using complex mixtures. researchgate.netresearchgate.net
By leveraging these advanced methodologies, future research can overcome the current limitations and unlock the full potential of this compound as a therapeutic agent.
Q & A
Q. What experimental models are commonly used to study the antioxidant effects of Trihydroxyethylrutin?
Methodological Answer: this compound’s antioxidant properties are typically assessed using rodent models (e.g., rats) subjected to oxidative stress induced by agents like 1,2-dimethylhydrazine (DMH). Key biomarkers include lipid peroxidation markers (e.g., malondialdehyde, MDA) and antioxidant enzymes (e.g., superoxide dismutase, catalase). For example, DMH-induced colon carcinogenesis models have demonstrated this compound’s ability to reduce MDA levels and enhance glutathione peroxidase activity . Researchers should standardize stress-inducing protocols and validate biomarkers via HPLC or spectrophotometry to ensure reproducibility.
Q. What are the standard methodologies for quantifying this compound in biological samples?
Methodological Answer: Liquid chromatography (HPLC or LC-MS) is the gold standard for quantifying this compound in plasma or tissues. Sample preparation involves protein precipitation with acetonitrile, followed by reverse-phase chromatography using C18 columns. Detection wavelengths of 254–350 nm are optimal for UV-based analysis. Validation parameters (linearity, recovery, LOQ) must adhere to ICH guidelines. Cross-validation with spectroscopic methods (e.g., fluorescence) can enhance accuracy in complex matrices .
Q. How does this compound modulate lipid peroxidation pathways in vivo?
Methodological Answer: this compound inhibits lipid peroxidation by scavenging free radicals and chelating pro-oxidant metals (e.g., Fe²⁺). In DMH-treated rats, it downregulates cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), reducing reactive oxygen species (ROS) generation. Mechanistic studies should combine Western blotting for pathway proteins (e.g., Nrf2, Keap1) with lipidomics to map peroxidation byproducts like 4-hydroxynonenal .
Advanced Research Questions
Q. How can researchers address contradictions in reported efficacy of this compound across different experimental conditions?
Methodological Answer: Contradictions often arise from variability in dosage, model systems, or analytical techniques. To resolve these:
- Dose standardization : Use pharmacokinetic studies to establish tissue-specific bioavailability.
- Model selection : Compare outcomes across in vitro (e.g., HCT-116 cells) and in vivo systems to identify context-dependent effects.
- Data normalization : Apply statistical adjustments for confounding variables (e.g., diet, genetic background) using multivariate regression .
- Meta-analysis : Aggregate data from multiple studies to identify trends, ensuring inclusion criteria account for methodological heterogeneity .
Q. What methodological considerations are critical when designing longitudinal studies on this compound’s pharmacokinetics?
Methodological Answer:
- Sampling frequency : Collect plasma/tissue samples at staggered intervals (e.g., 0.5, 2, 6, 24 hours post-administration) to capture absorption and elimination phases.
- Stability testing : Pre-assess this compound’s stability under storage conditions (−80°C, with/without antioxidants).
- Compartmental modeling : Use non-linear mixed-effects modeling (NONMEM) to estimate parameters like volume of distribution (Vd) and clearance (CL).
- Ethical rigor : Adhere to protocols for humane endpoints in chronic toxicity assessments, with oversight from institutional review boards .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound research?
Methodological Answer:
- Sigmoidal curve fitting : Apply the Hill equation to estimate EC₅₀/IC₅₀ values.
- ANOVA with post hoc tests : Compare means across dose groups (e.g., Tukey’s HSD for pairwise differences).
- Bayesian hierarchical models : Account for inter-study variability in meta-analyses.
- Power analysis : Pre-determine sample sizes using pilot data to ensure detectable effect sizes (α=0.05, β=0.2) .
Data Contradiction and Synthesis
Q. How should researchers reconcile discrepancies between in vitro and in vivo findings on this compound’s bioavailability?
Methodological Answer:
- Bioavailability enhancement : Test nanoformulations (e.g., liposomes) to improve solubility and intestinal absorption.
- Metabolite profiling : Use LC-MS/MS to identify active metabolites in vivo that may not be present in cell cultures.
- Tissue distribution studies : Combine autoradiography with mass spectrometry to quantify organ-specific uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
